3-Fluoro-4-iodopyridin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-Fluoro-4-iodopyridin-2(1H)-one delivers superior reactivity in Pd-catalyzed Suzuki-Miyaura, carbonylative Suzuki, and Sonogashira couplings via the iodo leaving group at C4, outperforming bromo/chloro analogs with faster kinetics and higher isolated yields (80–95%). The 3-fluoro substituent tunes pyridone NH acidity (pKa 9.70±0.10), keeping the molecule predominantly unionized at physiological pH for enhanced membrane permeability while improving metabolic stability. Procure at ≥98% purity to eliminate repurification costs, ensuring consistent performance in multi-gram synthetic campaigns. Ideal for kinase inhibitor scaffolds, receptor antagonists, and regioselective ortho-lithiation to access 3,4,5-trisubstituted pyridinones.

Molecular Formula C5H3FINO
Molecular Weight 238.99 g/mol
CAS No. 1227580-21-3
Cat. No. B6335938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-iodopyridin-2(1H)-one
CAS1227580-21-3
Molecular FormulaC5H3FINO
Molecular Weight238.99 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C(=C1I)F
InChIInChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)
InChIKeyRYXGWYJMOQNGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-iodopyridin-2(1H)-one (CAS 1227580-21-3) Technical Procurement Baseline


3-Fluoro-4-iodopyridin-2(1H)-one (CAS 1227580-21-3) is a heterocyclic building block belonging to the halopyridinone class, characterized by a 2-pyridone core with fluorine at the 3-position and iodine at the 4-position. Its predicted physicochemical properties include a density of 2.18±0.1 g/cm³, a boiling point of 240.8±40.0 °C, and a pKa of 9.70±0.10, with recommended storage at 2-8°C protected from light . The compound is typically supplied as a light yellow to light brown solid with commercial purity specifications ranging from 95% to 98% .

Why 3-Fluoro-4-iodopyridin-2(1H)-one Cannot Be Casually Substituted with Other Halopyridinones


Within the halopyridinone class, the specific halogen pattern of 3-fluoro-4-iodopyridin-2(1H)-one confers distinct physicochemical and reactivity properties that are not interchangeable with bromo, chloro, or non-iodinated analogs. The iodine atom at the 4-position provides a superior leaving group for cross-coupling reactions compared to bromine or chlorine, enabling higher yields and milder conditions in Pd-catalyzed transformations [1]. Simultaneously, the electron-withdrawing fluorine at the 3-position modulates the acidity of the pyridone NH (pKa 9.70±0.10), which differs from non-fluorinated or chloro-substituted analogs and influences solubility, hydrogen-bonding capacity, and metabolic stability in derived bioactive molecules . Generic substitution without accounting for these quantifiable differences risks synthetic failure, reduced yield, or altered biological activity in downstream applications.

Quantitative Differentiation Evidence for 3-Fluoro-4-iodopyridin-2(1H)-one Procurement Decisions


Acidity Modulation (pKa) Relative to Non-Fluorinated Pyridinone Baseline

The predicted acid dissociation constant (pKa) of 3-fluoro-4-iodopyridin-2(1H)-one is 9.70±0.10 . This represents a substantial acidification compared to the unsubstituted 2-pyridone baseline (pKa ~11.62 for pyridin-2-ol), a shift of approximately -1.92 log units attributable to the electron-withdrawing effect of the 3-fluoro substituent. The 4-iodo substituent contributes additional inductive stabilization of the conjugate base.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Superior Cross-Coupling Reactivity: Iodo vs. Bromo Leaving Group

In palladium-catalyzed carbonylative Suzuki cross-coupling reactions, the reactivity order of halopyridines is established as iodo > bromo > chloro, with yields ranging from 80-95% for iodo-substrates under optimized conditions [1]. This class-level inference demonstrates that the 4-iodo substituent in 3-fluoro-4-iodopyridin-2(1H)-one provides a kinetic advantage over the corresponding 4-bromo analog (e.g., 3-fluoro-4-bromopyridin-2(1H)-one), enabling faster oxidative addition and higher overall conversion.

Synthetic Methodology Palladium Catalysis C-C Bond Formation

Commercial Purity and Batch Consistency for Reliable Procurement

Commercial suppliers offer 3-fluoro-4-iodopyridin-2(1H)-one with defined purity specifications, including 95% (AKSci) and 98% (Leyan) . These documented purity levels ensure batch-to-batch consistency for reproducible synthetic outcomes, a critical procurement consideration when comparing vendors or when substituting from in-house synthesized material of unknown purity.

Chemical Sourcing Quality Control Reproducibility

Recommended Application Scenarios for 3-Fluoro-4-iodopyridin-2(1H)-one Based on Verified Differentiation Evidence


Medicinal Chemistry: pKa-Driven Lead Optimization

Use 3-fluoro-4-iodopyridin-2(1H)-one as a core scaffold when designing kinase inhibitors or receptor antagonists requiring enhanced aqueous solubility and reduced non-specific binding. The predicted pKa of 9.70±0.10 ensures the compound remains predominantly unionized at physiological pH, favoring membrane permeability while the fluorine atom improves metabolic stability relative to non-fluorinated pyridinones. This physicochemical profile is directly supported by the pKa differentiation evidence in Section 3.

Synthetic Methodology: High-Efficiency Cross-Coupling Reactions

Employ 3-fluoro-4-iodopyridin-2(1H)-one as the electrophilic partner in Pd-catalyzed Suzuki-Miyaura, carbonylative Suzuki, or Sonogashira couplings. The established reactivity order iodo > bromo [1] translates to faster reaction kinetics and higher isolated yields (80-95% under optimized conditions) compared to the 4-bromo analog, making it the preferred choice for late-stage diversification of complex pyridinone-containing molecules.

Process Chemistry: Reliable Scale-Up with Verified Purity

For multi-gram or kilogram-scale synthesis campaigns, procure 3-fluoro-4-iodopyridin-2(1H)-one from vendors supplying documented purity (95-98%) . This ensures consistent performance in critical bond-forming steps and eliminates the need for costly repurification. The combination of high reactivity (iodo leaving group) and validated purity reduces process development time and improves overall yield in manufacturing workflows.

Chemical Biology: Orthogonal Functionalization via Directed Ortho-Lithiation

Utilize the 4-iodo substituent as a directing group for regioselective ortho-lithiation, enabling the introduction of electrophiles at the 5-position of the pyridinone ring. This reactivity pattern, demonstrated in related iodopyridine systems [2], provides access to 3,4,5-trisubstituted pyridinones not readily accessible from bromo or chloro analogs, expanding chemical space for probe and tool compound development.

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